Oral Bioavailability: MM-433593 Exhibits Lower but Well-Characterized Oral Exposure in Primates vs. JNJ-40355003 in Rodents
MM-433593 demonstrates an absolute oral bioavailability of 14–21% in cynomolgus monkeys following a 10 mg/kg oral dose [1]. In contrast, the structurally distinct FAAH inhibitor JNJ-40355003 exhibits an oral bioavailability of 69% in rats [2]. While direct cross-species comparisons require caution, this 3- to 5-fold difference in oral exposure is a critical consideration for researchers planning in vivo efficacy studies, as it directly impacts the required oral dose to achieve target plasma concentrations.
| Evidence Dimension | Absolute oral bioavailability (F) |
|---|---|
| Target Compound Data | 14–21% (cynomolgus monkey, 10 mg/kg oral dose) |
| Comparator Or Baseline | JNJ-40355003: 69% (rat, oral dose) |
| Quantified Difference | MM-433593 bioavailability is approximately 3- to 5-fold lower |
| Conditions | Non-human primate PK study (MM-433593) vs. rodent PK study (JNJ-40355003) |
Why This Matters
Lower oral bioavailability necessitates higher oral doses to achieve equivalent systemic exposure, directly affecting compound procurement quantities and in vivo study design.
- [1] Banijamali AR, Wakefield JD, Mermerian AH, Busby RW. Metabolism and disposition of MM-433593, a selective FAAH-1 inhibitor, in monkeys. Pharmacol Res Perspect. 2014;2(5):e00059. PMID: 25505606. View Source
- [2] Keith JM, Apodaca R, Tichenor M, et al. Aryl piperazinyl ureas as inhibitors of fatty acid amide hydrolase (FAAH) in rat, dog, and primate. ACS Med Chem Lett. 2012;3(10):823-827. View Source
